(1-methyl-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Overview
Description
“(1-methyl-1H-1,2,3-triazol-4-yl)methanol hydrochloride” is a chemical compound with the molecular formula C4H7N3O . It has a molecular weight of 113.12 and a density of 1.33±0.1 g/cm3 (Predicted) . The melting point is 133.3℃ and the boiling point is 296.8±42.0 °C (Predicted) .
Synthesis Analysis
The synthesis of compounds incorporating the “(1-methyl-1H-1,2,3-triazol-4-yl)methanol” moiety has been reported in the literature . For example, a series of novel hydroxamic acids incorporating 1-((1H-1,2,3-triazol-4-yl)methyl)-3-hydroxyimino-indolin-2-ones were synthesized . Another study reported the synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 149.58 . Its physical state is a powder . The storage temperature is room temperature .Scientific Research Applications
Synthesis and Catalytic Applications
A significant application of this compound is in the synthesis and catalysis domain. It has been utilized in the preparation of tris(triazolyl)methanol ligands and derivatives, which are valuable in transition metal-mediated reactions. These C3-symmetric tripodal ligands are constructed modularly through regioselective, one-pot triple [3+2] cycloaddition of azides and alkynes. Such ligands find applications in various synthesis and catalysis processes, including homogeneous systems and heterogenised (polystyrene- and magnetic nanoparticle-supported) formats, highlighting their versatility and utility in advancing chemical synthesis techniques (Pablo Etayo, C. Ayats, M. A. Pericàs, 2016).
Molecular and Structural Studies
On a molecular level, studies have focused on understanding the structure and properties of related triazole compounds. For instance, investigations into the molecular orbitals, UV-vis spectra, and solvatochromic behaviors of carbanion monosubstituted triazole compounds in binary hydroxyl solvent mixtures have provided insights into the interactions and behaviors of these molecules under different conditions. Such research aids in the deeper understanding of the fundamental properties of triazole derivatives, which can influence their practical applications in various scientific and industrial processes (D. Dorohoi et al., 2021).
Photostability and Environmental Impact
Research has also been conducted on the photostability of triazole fungicides, which shares a structural similarity with "(1-methyl-1H-1,2,3-triazol-4-yl)methanol hydrochloride". These studies are crucial for understanding the environmental impact and degradation processes of such compounds. Photolysis in various solvents showed considerable formation of degradation products, providing insights into the environmental fate and stability of triazole derivatives. This research is essential for assessing the safety and ecological effects of using these compounds in agriculture and other industries (S. K. Nag, P. Dureja, 1997).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes .
Mode of Action
It’s known that triazol derivatives can interact with their targets in various ways, often leading to changes in the target’s function .
Biochemical Pathways
Triazol derivatives have been shown to affect various biochemical pathways, depending on their specific targets .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level .
Properties
IUPAC Name |
(1-methyltriazol-4-yl)methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O.ClH/c1-7-2-4(3-8)5-6-7;/h2,8H,3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLFDTRBLIFARV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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